2,4,6-Tritert-butylphosphinine
Overview
Description
2,4,6-Tritert-butylphosphinine, also known as 2,4,6-tri-tert-butylphosphorin, is an organophosphorus compound with the molecular formula C17H29P and a molecular weight of 264.39 g/mol . This compound is characterized by the presence of three tert-butyl groups attached to the phosphorin ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tritert-butylphosphinine typically involves the reaction of tert-butyl-substituted precursors with phosphorus-containing reagents. One common method involves the reaction of 2,4,6-tri-tert-butylphenol with phosphorus trichloride (PCl3) under controlled conditions to form the desired phosphorin compound . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tritert-butylphosphinine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphorin to phosphine derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and various substituted phosphorins, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,4,6-Tritert-butylphosphinine has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where it can stabilize metal complexes and enhance catalytic activity.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the synthesis of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 2,4,6-Tritert-butylphosphinine involves its interaction with molecular targets through its phosphorus atom and tert-butyl groups. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects. The compound’s unique structure allows it to participate in specific chemical reactions and pathways, making it a valuable tool in research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,4,6-Tritert-butylphosphinine include:
- 2,4,6-Tri-tert-butylphosphabenzene
- 2,4,6-Tris(1,1-dimethylethyl)phosphorin
- 2,4,6-Tri-tert-butylphosphine oxide
Uniqueness
This compound is unique due to its specific arrangement of tert-butyl groups around the phosphorin ring, which imparts distinct steric and electronic properties. These properties influence its reactivity, stability, and interactions with other molecules, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2,4,6-tritert-butylphosphinine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29P/c1-15(2,3)12-10-13(16(4,5)6)18-14(11-12)17(7,8)9/h10-11H,1-9H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJQOVICJOEYAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=PC(=C1)C(C)(C)C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90169791 | |
Record name | Phosphorin, 2,4,6-tris(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90169791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17420-29-0 | |
Record name | Phosphorin, 2,4,6-tris(1,1-dimethylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017420290 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphorin, 2,4,6-tris(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90169791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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